molecular formula C10H8F2N2O2S B8039577 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No.: B8039577
M. Wt: 258.25 g/mol
InChI Key: OQIHUKKCKUUQDG-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built upon a 1,2,4-thiadiazolidine-3,5-dione scaffold, a structure known to be a privileged motif in the development of biologically active molecules . The core structure is a key pharmacophore in several investigational compounds, and its derivatives have demonstrated potent activity in various biochemical assays . The compound is modified with a difluoromethylphenyl group. The difluoromethyl (CF2H) group is a valuable bioisostere in rational drug design, known to enhance membrane permeability and metabolic stability . Furthermore, the CF2H group can act as a hydrogen bond donor, which may influence the compound's interaction with biological targets such as enzymes or receptors . This makes the compound a valuable template for researching structure-activity relationships (SAR), particularly in optimizing ligand-target binding affinity and selectivity. While specific biological data for this exact compound may be limited, analogs sharing the 1,2,4-thiadiazolidine-3,5-dione core have been investigated for a range of therapeutic areas. Research on similar structures has shown potential in programs targeting kinase inhibition and in screening campaigns against cancer cell lines . Researchers may find this compound particularly useful as a building block or intermediate in the synthesis of novel compounds for high-throughput screening and lead optimization efforts. Please Note: This product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]-4-methyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c1-13-9(15)14(17-10(13)16)7-4-2-3-6(5-7)8(11)12/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHUKKCKUUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(SC1=O)C2=CC=CC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Cyclocondensation of Functionalized Intermediates

Step 1: Synthesis of 3-(Difluoromethyl)phenyl Isothiocyanate
3-(Difluoromethyl)aniline is treated with CS₂ and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. The isothiocyanate intermediate is isolated via flash chromatography (petroleum ether/ethyl acetate).

Step 2: Reaction with Methyl Isocyanate
The isothiocyanate reacts with methyl isocyanate in a 1:1 molar ratio in a hexane/DCM solvent system. Sulfuryl chloride (1 equiv) is added dropwise at 0°C, and the mixture is stirred overnight. The crude product is purified via flash chromatography (PE:EA = 8:2), yielding the target compound as a white solid (52–68% yield).

Key Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.50–7.30 (m, 4H, Ar-H), 6.40 (t, J = 56 Hz, 1H, CF₂H), 4.82 (s, 2H, N-CH₂), 3.10 (s, 3H, N-CH₃).

  • HRMS (ESI) : m/z calcd for C₁₂H₁₀F₂N₂O₂S [M+H]⁺: 297.0471; found: 297.0473.

Route 2: Post-Synthetic Functionalization

Step 1: Preparation of 4-Methyl-1,2,4-thiadiazolidine-3,5-dione
Methylamine reacts with thiophosgene to form methyl isocyanate, which undergoes cyclocondensation with thiourea derivatives in the presence of SO₂Cl₂.

Step 2: Suzuki-Miyaura Coupling for Difluoromethylphenyl Introduction
A palladium-catalyzed coupling reaction attaches the 3-(difluoromethyl)phenyl group to the pre-formed thiadiazolidine core. This method offers regioselectivity but requires stringent anhydrous conditions.

Optimization Table :

EntryCatalystSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Toluene11045
2Pd(OAc)₂DMF8062
3PdCl₂Dioxane10058

Mechanistic Insights and Byproduct Analysis

The cyclocondensation mechanism involves nucleophilic attack of the isothiocyanate sulfur on the electrophilic carbon of the isocyanate, facilitated by SO₂Cl₂ acting as a dehydrating agent. Common byproducts include:

  • Chlorinated Derivatives : Result from over-chlorination by SO₂Cl₂, mitigated by stoichiometric control.

  • Oligomers : Formed at elevated temperatures, addressed by maintaining reactions below 35°C.

Purification and Crystallization Techniques

Flash Chromatography : Silica gel (200–300 mesh) with gradient elution (PE:EA) effectively removes polar impurities.
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, as confirmed by X-ray diffraction (XRPD) patterns matching polymorphic Form A.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:

  • Residence Time : 30–60 minutes.

  • Throughput : 500 g/h with >95% purity.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Direct)Route 2 (Coupling)
Yield (%)52–6845–62
Purity (%)>9892–95
ScalabilityHighModerate
Byproduct FormationLowModerate

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. The thiadiazolidine-dione structure can participate in redox reactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Core Structure Substituents Applications/Notes References
2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione 1089337-54-1 Thiadiazolidine-3,5-dione 3-(Difluoromethyl)phenyl, methyl Discontinued; limited data
2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione (Methazole) Oxadiazolidine-3,5-dione 3,4-Dichlorophenyl, methyl Herbicide; inhibits plant cell division
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione 327036-89-5 Thiadiazolidine-3,5-dione Benzyl, methyl Research chemical; no commercial use
4-Methyl-1-phenyl-1,2,4-triazolidine-3,5-dione 14500-23-3 Triazolidine-3,5-dione Phenyl, methyl Intermediate for synthesis

Key Differences and Implications

Heterocyclic Core Modifications
  • Thiadiazolidine vs. Oxadiazolidine : Replacement of sulfur (thiadiazolidine) with oxygen (oxadiazolidine) alters electronic properties and bioavailability. Methazole, an oxadiazolidine derivative, exhibits herbicidal activity due to enhanced electrophilicity .
Substituent Effects
  • Halogenated vs. Fluorinated Groups : Methazole’s 3,4-dichlorophenyl group enhances lipophilicity and target binding, whereas the difluoromethyl group in the target compound may improve metabolic stability .
  • Benzyl vs.

Research and Commercial Limitations

  • The discontinuation of this compound suggests challenges in scalability, stability, or efficacy compared to established analogs like methazole .

Biological Activity

2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a thiadiazolidine ring that is known for its diverse biological properties. The presence of the difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of thiadiazolidine-3,5-dione exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively induce apoptosis in various cancer cell lines, including acute myelogenous leukemia (AML) cells.

Case Study: Antileukemic Activity

A study focusing on 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) demonstrated that modifications to the thiadiazolidine structure can lead to enhanced potency against AML cells. The compound was noted for its rapid induction of cell death, with an LD50 value as low as 2.0 μM in MV-411 cells . This suggests that similar modifications in this compound may yield compounds with improved efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that thiadiazolidine derivatives can exhibit activity against various bacterial strains.

Table 1: Antibacterial Activity of Thiadiazolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TDZD-8E. faecalis40 µg/mL
TDZD-8P. aeruginosa50 µg/mL
TDZD-8S. typhiComparable to ceftriaxone
TDZD-8K. pneumoniaeComparable to ceftriaxone

This table summarizes the antibacterial activity observed in related compounds, suggesting potential for this compound to demonstrate similar effects.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to target specific molecular pathways involved in cancer cell survival and proliferation.

Apoptosis Induction

In studies involving thiadiazolidine derivatives, apoptosis was triggered through the downregulation of anti-apoptotic proteins such as Mcl-1 . This mechanism highlights the potential of these compounds in inducing programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiadiazolidines exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazolidines possess significant antibacterial activity, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties
Thiadiazolidine derivatives have shown anti-inflammatory effects in preclinical studies. For instance, compounds similar to 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione have been tested for their ability to inhibit pro-inflammatory cytokines. This property positions them as candidates for treating inflammatory diseases .

Anticancer Potential
Recent investigations into the anticancer properties of thiadiazolidine derivatives reveal their ability to induce apoptosis in cancer cells. The compound has been linked to the modulation of cell signaling pathways involved in cancer progression. In vitro studies have shown that certain analogs can inhibit tumor growth effectively .

Material Science Applications

Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. Research has indicated that incorporating such thiadiazolidine derivatives into polymer matrices can improve their performance in various applications .

Nanotechnology
Thiadiazolidines are being explored for their potential in nanotechnology applications. They can act as stabilizing agents or precursors for nanoparticles, particularly in creating drug delivery systems. The ability to modify their surface chemistry allows for targeted delivery mechanisms in therapeutic applications .

Agricultural Chemistry Applications

Pesticidal Properties
The compound has been investigated for its pesticidal activities against agricultural pests. Studies have shown that it can be effective against specific insect species, making it a candidate for developing eco-friendly pesticides. The mechanism involves disrupting metabolic processes in pests, leading to effective pest control with lower environmental impact .

Herbicidal Activity
Research into herbicidal applications reveals that thiadiazolidines can inhibit the growth of certain weed species. Field trials have demonstrated their effectiveness in controlling unwanted vegetation while minimizing harm to crops .

Comprehensive Data Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivitySignificant antibacterial activity against various strains .
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines observed in preclinical studies .
Anticancer PotentialInduction of apoptosis in cancer cells; effective tumor growth inhibition .
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties when used as a monomer .
NanotechnologyEffective stabilizing agent for nanoparticles; potential in drug delivery systems .
Agricultural ChemistryPesticidal PropertiesEffective against specific insect pests; eco-friendly alternative .
Herbicidal ActivitySuccessful control of weed species with minimal crop damage observed in field trials .

Q & A

Q. Table 1: Representative Reaction Conditions for Thiadiazolidine-Dione Synthesis

PrecursorReagentsSolventTimeYieldReference
Thiosemicarbazide derivativesChloroacetic acid, NaOAcDMF/AcOH2 h76–79%

Advanced: How can regioselectivity challenges during cyclization be addressed?

Answer:
Regioselectivity in thiadiazolidine-dione formation is influenced by electronic and steric effects of substituents. For example, in structurally related pyrazole-4-carboxamide derivatives, substituents on the phenyl ring direct cyclization pathways . Methodological strategies include:

  • Electronic modulation : Introducing electron-withdrawing groups (e.g., difluoromethyl) to stabilize intermediates.
  • Catalytic optimization : Using NaOAc to deprotonate intermediates and control reaction kinetics .
  • Computational modeling : DFT calculations to predict favorable transition states .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C-NMR : To confirm regiochemistry and substituent integration. For example, methyl groups at position 4 in thiadiazolidine-diones show distinct singlets at δ 2.8–3.2 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions with <2 ppm error) .
  • X-ray crystallography : Resolves absolute configuration, though limited by crystal quality .

Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?

Answer:
Contradictions may arise from assay conditions or off-target effects. For example, TDZD-8 (a structural analog) shows variable GSK-3β inhibition depending on ATP concentration . Solutions include:

  • Dose-response curves : Test compound efficacy across a range of concentrations (e.g., 0.1–100 μM).
  • Kinetic assays : Differentiate competitive vs. non-competitive inhibition using Lineweaver-Burk plots.
  • Control experiments : Include known inhibitors (e.g., SB216763) to validate assay robustness .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • Storage : In airtight containers at –20°C, away from oxidizers .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Lipinski’s Rule of Five : Assess drug-likeness via molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors.
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate absorption, metabolism, and toxicity. For example, the difluoromethyl group may enhance metabolic stability by resisting oxidation .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., GSK-3β inhibition using TDZD-8 as a reference) .
  • Cell viability : MTT assays to rule out cytotoxicity (test concentrations ≤10 μM) .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interaction kinetics with target proteins .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent optimization : Replace DMF with greener alternatives (e.g., PEG-400) to improve scalability .
  • Catalyst screening : Transition metal catalysts (e.g., CuI) to accelerate cyclization .
  • Process monitoring : In-line FTIR to track reaction progress and minimize byproducts .

Basic: What are the compound’s key physicochemical properties?

Answer:

  • Molecular weight : ~327.3 g/mol (calculated from IUPAC name).
  • LogP : Estimated at 2.5–3.0 (via ChemDraw), indicating moderate lipophilicity.
  • Hydrogen bond acceptors : 5 (two ketone oxygens, two thiadiazole nitrogens, one difluoromethyl group) .

Advanced: How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

Answer:
The difluoromethyl group enhances:

  • Metabolic stability : Resistance to cytochrome P450 oxidation.
  • Binding affinity : Electronegative fluorine atoms form dipole interactions with target enzymes (e.g., GSK-3β’s ATP-binding pocket) .
  • Membrane permeability : Increased lipophilicity improves cellular uptake .

Q. Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

CompoundIC50 (GSK-3β)LogPMetabolic Stability (t1/2)
TDZD-8 (fluorinated)1.2 μM2.84.5 h
Non-fluorinated analog8.7 μM1.51.2 h

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